molecular formula C21H19N3O3 B2774976 methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate CAS No. 921842-24-2

methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate

Cat. No.: B2774976
CAS No.: 921842-24-2
M. Wt: 361.401
InChI Key: KOMZQOHXKLBHJX-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate is a complex organic compound featuring an indole core linked to an oxadiazole ring and a benzoate ester

Mechanism of Action

Target of Action

The compound “methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate” is a complex molecule that contains two important moieties: the indole and the 1,2,4-oxadiazole .

Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have been used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Mode of Action

Based on the known activities of indole and 1,2,4-oxadiazole derivatives, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways due to the broad-spectrum biological activities of indole and 1,2,4-oxadiazole derivatives . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole and 1,2,4-oxadiazole derivatives, the compound could potentially have diverse effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and oxadiazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities within the molecule, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Formation of oxadiazole N-oxides or indole N-oxides.

    Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

    Substitution: Formation of various esters or amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate stands out due to its combined indole and oxadiazole functionalities, which provide a unique set of chemical and biological properties. This dual functionality allows for more versatile applications in drug design and material science .

Properties

IUPAC Name

methyl 4-[[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-3-19-22-23-20(27-19)18-12-16-6-4-5-7-17(16)24(18)13-14-8-10-15(11-9-14)21(25)26-2/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMZQOHXKLBHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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